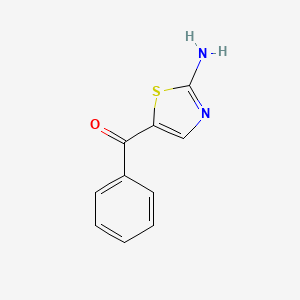

(2-Amino-thiazol-5-yl)phenylmethanone

Description

Properties

Molecular Formula |

C10H8N2OS |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(2-amino-1,3-thiazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C10H8N2OS/c11-10-12-6-8(14-10)9(13)7-4-2-1-3-5-7/h1-6H,(H2,11,12) |

InChI Key |

AJOABURBJQMQOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Core Heterocycle Variations :

- Replacement of the thiazole ring with a benzimidazole (e.g., Mebendazole Impurity A) shifts pharmacological behavior, likely due to enhanced planar rigidity and hydrogen-bonding capacity .

- Thiazol-4(5H)-one derivatives (e.g., Z-5-substituted analogs) exhibit antimicrobial activity, with MIC₅₀ values determined using standardized protocols .

Bulkier substituents (e.g., 2,6-dimethylphenyl in ) may hinder molecular packing or receptor binding, altering bioavailability . Chlorine substitution () is associated with antitumor activity, possibly due to enhanced lipophilicity and membrane penetration .

Synthetic Methodologies: Microwave irradiation () and mild base-mediated reactions () are preferred for thiazole derivatives, ensuring high yields and scalability.

Preparation Methods

Reaction Mechanism and Optimization

Thiourea’s sulfur nucleophile attacks the carbonyl carbon of phenacyl bromide, forming a thioamide intermediate. Subsequent cyclization eliminates hydrogen bromide, yielding the thiazole ring. The amino group originates from thiourea, while the phenylmethanone moiety is retained at position 5. Key modifications include:

-

Catalytic Enhancements : Silica chloride or cyclodextrin improves reaction efficiency, reducing side products.

-

Solvent Systems : Ethanol or aqueous dimethylformamide (DMF) enhances solubility and reaction homogeneity.

Typical yields range from 60–75%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol-dimethylformamide mixtures.

Convergent Synthesis via Protected Carbamothioyl Amides

A convergent strategy, exemplified by Wang and colleagues, utilizes protected carbamothioyl amides and α-bromoketones. This method ensures precise control over substituent placement, critical for introducing the phenylmethanone group.

Stepwise Procedure

-

Carbamothioyl Amide Preparation :

Bis(4-methoxybenzyl)amine reacts with acyl chlorides and thiocyanates to form protected carbamothioyl amides (e.g., compound 6 in Scheme 1 of). -

Thiazole Ring Formation :

Condensation with α-bromoketones (e.g., bromophenylmethanone) in DMF at 80°C generates the thiazole core. -

Deprotection :

Acidic hydrolysis removes protecting groups, yielding 2-amino-5-(phenylmethanone)thiazole.

This method achieves yields >50%, with HPLC purity exceeding 95%.

Electrochemical Synthesis: A Green Chemistry Approach

Recent advances in electrochemistry enable one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas. This solvent-efficient method eliminates traditional halogenation steps.

General Protocol

-

Reactants : Active methylene ketone (e.g., phenylmethylketone derivatives) and thiourea.

-

Conditions : NHI (0.1 mmol), LiClO (0.5 mmol) in DMSO/HO (1:14 v/v) under 5 mA/cm current.

-

Mechanism : In situ generation of α-iodo ketones precedes cyclization with thiourea, forming the thiazole ring.

Yields for analogous compounds (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) reach 75–80%, with the phenylmethanone derivative attainable via ketone-retaining substrates.

Friedel-Crafts Acylation of Preformed Thiazoles

Post-synthetic modification of 2-aminothiazole via Friedel-Crafts acylation introduces the phenylmethanone group at position 5. While less common due to thiazole’s electron-deficient nature, directing effects from the amino group facilitate regioselective acylation.

Procedure and Challenges

-

Reagents : Benzoyl chloride, AlCl (Lewis acid), nitrobenzene solvent.

-

Outcome : Limited success reported, with yields <30% due to competing side reactions.

Hybrid Methods: Combining Cyclopropanation and Thiazole Synthesis

Innovative hybrid approaches integrate cyclopropane-carboxylic acid derivatives with aminothiazoles. For instance, 1-(benzo[d][1,dioxol-5-yl)cyclopropanecarboxylic acid couples with 2-amino-4-phenylthiazole-5-carboxylate using uronium salt activation, yielding phenylmethanone analogs.

Advantages

-

Modularity : Enables diversification of thiazole substituents.

-

Scalability : Milligram-to-gram scale synthesis demonstrated.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 60–75 | 90–95 | Simplicity, scalability | Requires toxic α-haloketones |

| Convergent Synthesis | >50 | >95 | Precise substituent control | Multi-step, time-consuming |

| Electrochemical | 75–80 | 85–90 | Solvent efficiency, green chemistry | Limited substrate scope |

| Friedel-Crafts | <30 | 70–80 | Post-synthetic modification | Low yield, regioselectivity issues |

| Hybrid Methods | 40–60 | 90–95 | Structural diversity | Complex reagent preparation |

Spectroscopic Characterization and Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared (IR) Spectroscopy :

-

Absorption bands at 1680 cm (C=O stretch), 3300 cm (N-H stretch).

-

-

High-Performance Liquid Chromatography (HPLC) :

Q & A

Q. What are the common synthetic routes for (2-Amino-thiazol-5-yl)phenylmethanone, and what reagents/conditions are typically employed?

The compound is synthesized via several routes:

- Reaction with α-haloketones : Using phenyl isothiocyanate under basic conditions to form the thiazole ring .

- Oxidation/Reduction : Hydrogen peroxide for oxidation or sodium borohydride for reduction, with conditions adjusted based on functional group stability .

- Electrophilic substitution : Halogens or nitrating agents modify the phenyl or thiazole rings post-synthesis . Key parameters include solvent selection (e.g., dimethylformamide) and catalysts like triethylamine to enhance reaction efficiency .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : To resolve the amino group (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions, critical for verifying stereochemistry .

- Mass Spectrometry : Validates molecular weight (237.26 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties and structural features of this compound?

- Molecular Formula : C₁₄H₁₁N₃O .

- IUPAC Name : (2-Amino-1H-benzimidazol-5-yl)phenylmethanone .

- Hydrogen-Bonding Capacity : The amino and carbonyl groups enable interactions with biological targets, influencing solubility and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole ring formation .

- Catalyst Screening : Triethylamine accelerates coupling reactions by neutralizing acidic byproducts .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitration .

Q. How can contradictions in literature-reported synthetic methods be resolved?

- Comparative Studies : Parallel synthesis trials using conflicting methods (e.g., α-haloketone vs. oxidative routes) to assess yield, purity, and scalability .

- Mechanistic Analysis : DFT calculations to evaluate energy barriers for proposed reaction pathways .

- Parameter Sensitivity Testing : Systematic variation of pH, solvent, and catalyst ratios to identify critical factors .

Q. What methodologies are used to investigate the biological activities of this compound?

- Antimicrobial Assays : Broth microdilution to determine MIC values against bacterial/fungal strains .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC₅₀ .

- Molecular Docking : Simulations with enzymes (e.g., cyclooxygenase) to predict binding modes and affinity .

Q. How is this compound utilized as a pharmaceutical reference standard?

- Impurity Profiling : HPLC-UV/MS methods quantify it as Mebendazole Impurity A (EP/USP) at thresholds ≤0.1% .

- Stability Studies : Forced degradation (heat, light, pH) to validate analytical method robustness .

Q. What experimental designs are recommended for studying target interactions in drug discovery?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with proteins like kinases .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .

- In Vivo Models : Zebrafish or murine models to evaluate pharmacokinetics and toxicity profiles .

Data Contradiction Analysis

Example : Discrepancies in reported synthetic yields (e.g., 60% vs. 85% for α-haloketone routes) may arise from solvent purity or catalyst batch variability. Researchers should:

- Replicate experiments using standardized reagents.

- Characterize intermediates via LC-MS to identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.